molecular formula C20H26N2O4S B3316467 4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 953972-48-0

4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3316467
CAS No.: 953972-48-0
M. Wt: 390.5 g/mol
InChI Key: RWBXEQZXGWRNTO-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a morpholine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with 2-(2-phenylmorpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of more efficient catalysts and solvents can further enhance the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2-methylbenzenesulfonamide: Lacks the morpholine ring, resulting in different chemical properties.

    2-methyl-4-methoxybenzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring.

    4-methoxy-2-methyl-N-phenylbenzenesulfonamide: Lacks the ethyl linkage to the morpholine ring

Uniqueness

4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-16-14-18(25-2)8-9-20(16)27(23,24)21-10-11-22-12-13-26-19(15-22)17-6-4-3-5-7-17/h3-9,14,19,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBXEQZXGWRNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
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Reactant of Route 6
4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

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